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Compound of Interest

Compound Name: NBI-35965

Cat. No.: B8022463 Get Quote

These application notes provide a comprehensive overview and detailed protocols for utilizing

NBI-35965, a selective corticotropin-releasing factor 1 (CRF1) receptor antagonist, in

conditioned place preference (CPP) paradigms. This document is intended for researchers,

scientists, and drug development professionals investigating the role of the CRF system in

addiction, stress, and reward pathways.

Introduction
The conditioned place preference (CPP) paradigm is a widely used preclinical model to assess

the rewarding or aversive properties of drugs and other stimuli.[1] It relies on classical

conditioning, where an animal learns to associate a specific environment with the effects of a

substance. A preference for the drug-paired environment is interpreted as an indicator of the

substance's rewarding effects.[1]

NBI-35965 is a potent and selective antagonist of the CRF1 receptor.[2][3][4] The corticotropin-

releasing factor (CRF) system is a critical component of the body's response to stress and has

been implicated in the negative affective states associated with drug withdrawal and relapse.[5]

[6][7][8][9] The dorsal raphe nucleus (DRN), a key source of serotonin in the brain, is rich in

CRF receptors and is involved in both reward and aversion.[10][11][12][13] Therefore,

investigating the effect of a CRF1 antagonist like NBI-35965 in the DRN within a CPP model

can elucidate the role of stress-related pathways in drug-seeking behavior.
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This document outlines a detailed protocol for a CPP study designed to investigate the effects

of NBI-35965 on the reinstatement of morphine-induced CPP, a model for relapse.

Data Presentation
As no specific quantitative data for NBI-35965 in a published conditioned place preference

study is publicly available, the following tables are illustrative examples of how data from such

an experiment would be presented.

Table 1: Baseline and Post-Conditioning Place Preference Scores

Group Treatment
Pre-Conditioning
Time in Paired Side
(s) (Mean ± SEM)

Post-Conditioning
Time in Paired Side
(s) (Mean ± SEM)

1 Saline + Saline 445 ± 25 450 ± 30

2 Morphine + Saline 450 ± 28 750 ± 40

3
Morphine + NBI-

35965 (Low Dose)
440 ± 30 600 ± 35#

4
Morphine + NBI-

35965 (High Dose)
455 ± 22 475 ± 28#

*p < 0.05 compared to Saline + Saline group #p < 0.05 compared to Morphine + Saline group

Table 2: Reinstatement of Conditioned Place Preference
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Group Conditioning
Reinstatement
Stressor

Treatment
during
Reinstatement

Time in Drug-
Paired Side (s)
(Mean ± SEM)

1 Morphine Footshock
Vehicle (Intra-

DRN)
720 ± 50*

2 Morphine Footshock
NBI-35965 (Low

Dose, Intra-DRN)
550 ± 45#

3 Morphine Footshock
NBI-35965 (High

Dose, Intra-DRN)
460 ± 40#

4 Saline Footshock
Vehicle (Intra-

DRN)
450 ± 35

*p < 0.05 compared to Saline group #p < 0.05 compared to Morphine + Vehicle group

Experimental Protocols
This protocol describes a three-phase CPP experiment: acquisition, extinction, and

reinstatement.

Materials and Apparatus
Subjects: Male Wistar or Sprague-Dawley rats (250-300g)

Drugs:

Morphine hydrochloride (10 mg/kg, s.c.)[14][15][16][17]

NBI-35965 hydrochloride (e.g., 10 and 20 mg/kg, i.p., or for intra-DRN microinjections,

e.g., 0.1, 0.5 µ g/0.5 µL)

Saline solution (0.9% NaCl)

Apparatus: A three-chamber CPP apparatus with distinct visual and tactile cues in the two

larger outer chambers and a smaller, neutral central chamber.[14][15][18]
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Experimental Workflow

Phase 1: Pre-Conditioning (Baseline)

Phase 2: Acquisition (Conditioning)

Phase 3: Extinction

Phase 4: Reinstatement

Habituation to CPP Apparatus

Baseline Preference Test (Day 1-3)

Morphine Injection &
Placement in Paired Chamber

Saline Injection &
Placement in Unpaired Chamber

Post-Conditioning Test

Daily Sessions in CPP Box
(No Injections)

Extinction Test

Stress Induction (e.g., Footshock)

NBI-35965 or Vehicle Administration

Reinstatement Test
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Conditioned Place Preference Experimental Workflow

Detailed Methodology
Phase 1: Pre-Conditioning (Baseline Preference)

Habituation: Allow rats to freely explore all three chambers of the CPP apparatus for 15

minutes for 2-3 days to reduce novelty-induced effects.

Baseline Preference Test: On the final day of habituation, record the time spent in each of

the two large chambers for 15 minutes. The chamber in which the rat spends less time will

be designated as the drug-paired chamber to counteract initial place preference (biased

design). Animals showing a strong preference for one chamber (e.g., >80% of the time)

should be excluded.

Phase 2: Acquisition of CPP

This phase consists of 8 conditioning sessions over 4 days (one morphine and one saline

session per day).

Morphine Conditioning: On days 1, 3, 5, and 7, administer morphine (10 mg/kg, s.c.).

Immediately place the rat in the drug-paired chamber for 30 minutes.

Saline Conditioning: On days 2, 4, 6, and 8, administer saline (1 ml/kg, s.c.). Immediately

place the rat in the saline-paired chamber for 30 minutes.

To investigate the effect of NBI-35965 on the acquisition of CPP, administer NBI-35965 (or

vehicle) 30 minutes prior to the morphine injection on conditioning days.

Post-Conditioning Test: The day after the last conditioning session, place the rat in the

central chamber and allow it to freely explore all three chambers for 15 minutes. Record the

time spent in each chamber. A significant increase in time spent in the drug-paired chamber

compared to baseline indicates the acquisition of CPP.

Phase 3: Extinction

Following the acquisition of CPP, conduct daily extinction sessions.
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Place the rats in the CPP apparatus for 15 minutes daily with no drug administration.

Continue extinction sessions until there is no significant difference in the time spent between

the two chambers.

Phase 4: Reinstatement

After extinction, induce reinstatement of morphine-seeking behavior using a stressor (e.g.,

mild footshock).

Administer NBI-35965 or vehicle (either systemically or via intra-DRN microinjection) 30

minutes prior to the stressor.

Immediately after the stressor, place the rat in the central chamber of the CPP apparatus and

record the time spent in each chamber for 15 minutes.

A significant increase in the time spent in the drug-paired chamber in the vehicle-treated

group indicates stress-induced reinstatement. A reduction in this time in the NBI-35965-

treated group would suggest that CRF1 receptor antagonism can block stress-induced

relapse.

Signaling Pathway
The rewarding effects of opioids like morphine are primarily mediated by the mesolimbic

dopamine system. Stress, through the release of CRF, can modulate this circuitry and

contribute to relapse. NBI-35965, by blocking CRF1 receptors, is hypothesized to interfere with

this stress-induced modulation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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